molecular formula C30H26O13 B1248165 Gallocatechin-(4alpha->8)-epicatechin CAS No. 79199-56-7

Gallocatechin-(4alpha->8)-epicatechin

Cat. No.: B1248165
CAS No.: 79199-56-7
M. Wt: 594.5 g/mol
InChI Key: ZYDDITZPGFXQSD-QKFRQTJPSA-N
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Description

Gallocatechin-(4α→8)-epicatechin is a proanthocyanidin, a subclass of flavonoids characterized by oligomeric or polymeric structures of flavan-3-ol units. It is distinguished by its 4α→8 interflavan linkage between a gallocatechin (GC) unit and an epicatechin (EC) unit (Fig. 1). This compound was first isolated from Anogeissus pendula leaves and structurally characterized via UV, NMR, and HMBC spectroscopy . Its molecular weight (~578 g/mol) and hydroxyl-rich structure enable strong protein-binding interactions, making it a candidate for modulating enzymatic activity . In vitro studies demonstrate significant inhibition of ruminal enzymes (e.g., glutamic oxaloacetic transaminase, EC50: 14.80–17.88 mg/mL), suggesting applications in livestock feed optimization and drug development .

Properties

CAS No.

79199-56-7

Molecular Formula

C30H26O13

Molecular Weight

594.5 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25+,27+,28-,29-/m1/s1

InChI Key

ZYDDITZPGFXQSD-QKFRQTJPSA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Linkage Position and Stereochemistry

The α-linkage may confer distinct steric hindrance, altering binding affinity to enzymes or receptors.

Subunit Composition

  • Gallocatechin vs. Epigallocatechin Subunits : Replacing gallocatechin with epigallocatechin (e.g., epigallocatechin-(4β→8)-epicatechin-3-O-gallate ester, MW: 746.15 g/mol) introduces additional hydroxyl groups, enhancing antioxidant capacity but reducing drug-likeness (e.g., higher molecular weight lowers bioavailability) .
  • Galloylated Derivatives: 3-O-galloylated analogs (e.g., compound 2 from Anogeissus pendula) exhibit improved enzyme inhibition (EC50: 12.59–16.29 mg/mL for glutamic pyruvic transaminase) due to increased hydrophobicity and protein-binding capacity .

Oligomeric Complexity

  • Dimers vs. Trimers : Gallocatechin-(4α→8)-epicatechin (dimer) has a lower molecular weight (~578 g/mol) compared to trimeric proanthocyanidins like catechin-(4α→8)-gallocatechin-(4α→8)-catechin (MW: ~610 g/mol), which may reduce cellular uptake efficiency despite similar bioactivity .
  • B-Type vs. A-Type Linkages : Unlike A-type proanthocyanidins (e.g., ent-epicatechin-(4α→8)-ent-epicatechin 3-gallate), which have dual C–C and ether linkages, B-type gallocatechin-(4α→8)-epicatechin is more susceptible to acid hydrolysis, limiting its stability in acidic environments .

Bioactivity and Functional Differences

Enzyme Inhibition

Compound Target Enzyme EC50 (mg/mL) Reference
Gallocatechin-(4α→8)-epicatechin Ruminal glutamic oxaloacetic transaminase 14.80–17.88
Epicatechin-(4β→8)-epigallocatechin Not specified N/A
Procyanidin B2 Inflammatory mediators Variable (µM range)

Gallocatechin-(4α→8)-epicatechin outperforms many analogs in ruminal enzyme inhibition, likely due to its optimal molecular weight and hydroxylation pattern . Procyanidin B2 (a 4β→8-linked catechin-epicatechin dimer), however, shows superior anti-inflammatory effects in human studies .

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